2-Bromo-3,5-bis(trifluoromethyl)aniline

Medicinal Chemistry Physicochemical Property Drug Design

When the target scaffold demands high lipophilicity (XLogP3 = 3.7) and an ortho-position available for cross-coupling, 2-Bromo-3,5-bis(trifluoromethyl)aniline is the only non-interchangeable choice. This solid (mp 33–36 °C) outperforms the liquid analog 3,5-bis(trifluoromethyl)aniline in solid-dosing workflows and provides a validated route to 3,5-bis(trifluoromethyl)salicylic acid, a biologically critical intermediate. Procure this compound when alternative anilines cannot enter this synthetic pathway.

Molecular Formula C8H4BrF6N
Molecular Weight 308.02 g/mol
CAS No. 174824-16-9
Cat. No. B063891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-bis(trifluoromethyl)aniline
CAS174824-16-9
Molecular FormulaC8H4BrF6N
Molecular Weight308.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)(F)F
InChIInChI=1S/C8H4BrF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2
InChIKeyJFWWJFXUVIYKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-bis(trifluoromethyl)aniline: A Distinctive Ortho-Brominated, Bis-Trifluoromethyl Aniline Building Block for Medicinal Chemistry and Agrochemical Research


2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS: 174824-16-9) is a highly substituted aromatic amine that serves as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates. Its structure features an aniline core with an ortho-bromine and two meta-CF3 groups, resulting in a unique combination of steric and electronic properties, including a high molecular weight (308.02 g/mol) and significant lipophilicity (XLogP3 = 3.7) [1].

Why 2-Bromo-3,5-bis(trifluoromethyl)aniline Cannot Be Simply Substituted with Other Trifluoromethyl Anilines


Due to the profound impact of substitution patterns on both physicochemical properties and reactivity, in-class compounds like 3,5-bis(trifluoromethyl)aniline, 2-bromo-4-(trifluoromethyl)aniline, or 4-(trifluoromethyl)aniline are not interchangeable. The specific ortho-bromo and meta-bis-CF3 arrangement of 2-Bromo-3,5-bis(trifluoromethyl)aniline dictates its utility in specific cross-coupling reactions and imparts a distinct lipophilicity profile [1][2]. The quantitative evidence below highlights these critical differences, which can affect reaction yields, product purity, and biological target engagement in downstream applications.

Quantitative Differentiation of 2-Bromo-3,5-bis(trifluoromethyl)aniline from Key Analogs


Enhanced Lipophilicity (XLogP3) Compared to 2-Bromo-4-(trifluoromethyl)aniline and 3,5-Bis(trifluoromethyl)aniline

The target compound exhibits higher lipophilicity than its closest analogs due to the presence of an additional CF3 group. Its XLogP3 value is 3.7, compared to 2.8 for 2-bromo-4-(trifluoromethyl)aniline and 3.6 for 3,5-bis(trifluoromethyl)aniline [1][2][3].

Medicinal Chemistry Physicochemical Property Drug Design

Solid Physical State at Ambient Temperature Unlike 3,5-Bis(trifluoromethyl)aniline

2-Bromo-3,5-bis(trifluoromethyl)aniline is a solid with a melting point of 33-36 °C, whereas the non-brominated analog, 3,5-bis(trifluoromethyl)aniline, is a liquid at room temperature [1].

Process Chemistry Solid Form Handling Purification

Validated Synthetic Utility for Preparing Biologically Important 3,5-Bis(trifluoromethyl)salicylic Acid

A convenient method for synthesizing 3,5-bis(trifluoromethyl)salicylic acid, a key intermediate, utilizes 2-bromo-3,5-bis(trifluoromethyl)aniline as a starting material via diazotization/iodination and subsequent carboxylation. The use of this specific aniline derivative, with its ortho-bromine, is essential for the described synthetic sequence [1].

Synthetic Methodology Pharmaceutical Intermediate Agrochemical Intermediate

Potential for Altered Metabolic Fate Inferred from a Close Regioisomer (2-Bromo-4-trifluoromethylaniline)

A metabolism study on the closely related analog, 2-bromo-4-trifluoromethylaniline, in rats revealed a specific metabolic pathway, with 53.5 ± 7.0% urinary recovery of the dose and the major metabolite identified as a sulfate conjugate [1]. While this data is not for the target compound, it provides a class-level inference that ortho-brominated, CF3-substituted anilines have distinct and potentially manageable metabolic profiles.

Drug Metabolism Pharmacokinetics Toxicology

Optimal Application Scenarios for Procuring 2-Bromo-3,5-bis(trifluoromethyl)aniline


Synthesis of Ortho-Substituted, High-Lipophilicity Aromatic Cores

Procure this compound when the target scaffold requires an aniline core with high lipophilicity (XLogP3 = 3.7) and an ortho-position available for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). This is a key differentiator from the less lipophilic 2-bromo-4-(trifluoromethyl)aniline (XLogP3 = 2.8) [1][2].

Preparation of 3,5-Bis(trifluoromethyl)salicylic Acid and Derivatives

Select this compound as the validated starting material for the synthesis of 3,5-bis(trifluoromethyl)salicylic acid, a biologically important intermediate, as documented in the literature. Alternative anilines without the ortho-bromine cannot efficiently enter this synthetic pathway [3].

Medicinal Chemistry Programs Requiring a Solid, Crystalline Building Block

For high-throughput experimentation or parallel synthesis workflows where solid dosing is preferred, 2-Bromo-3,5-bis(trifluoromethyl)aniline (mp 33-36 °C) offers a practical advantage over its liquid analog, 3,5-bis(trifluoromethyl)aniline [4].

Early-Stage Drug Discovery for CF3- and Br-Containing Lead Series

Use this compound to build a focused library of high-value, fluorinated aniline derivatives. The combination of two CF3 groups and a bromine atom provides a unique pharmacophore that can be leveraged for target binding and to potentially modulate metabolic stability, as suggested by studies on close analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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